molecular formula C9H11FN2O5 B3174976 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione CAS No. 955-24-8

5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione

Cat. No. B3174976
CAS RN: 955-24-8
M. Wt: 246.19 g/mol
InChI Key: ODKNJVUHOIMIIZ-FSDSQADBSA-N
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Description

5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine base attached to a ribosyl or deoxyribosyl moiety . It also contains a fluorine atom, which can significantly influence the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a fluorine atom could influence its reactivity and stability .

Scientific Research Applications

Molecular Structure and Properties

Tegafur's molecular structure and properties have been extensively analyzed. Prasad, Sinha, and Kumar (2010) conducted a study on the theoretical Raman and IR spectra of tegafur and compared its molecular electrostatic potential surfaces, polarizability, and hyperpolarizability with 5-fluoro-uracil (5-FU) using density functional theory. Their research showed that tegafur has a better selectivity over 5-FU due to its unique molecular structure, providing insight into its effectiveness as a prodrug (Prasad, Sinha, & Kumar, 2010).

Synthesis and Crystal Structure

The synthesis and crystal structure of related compounds have been explored to understand the structural basis of their potential therapeutic applications. Li, Xiao, and Yang (2014) synthesized a compound with a structure similar to tegafur and characterized it through NMR spectra and X-ray single-crystal diffraction. Their work contributes to the development of potential drugs for anti-tumor and anti-viral applications, indicating the structural versatility and potential of tegafur derivatives (Li, Xiao, & Yang, 2014).

Novel Synthetic Methods

Novel synthetic methods for tegafur and its derivatives have been developed to improve their therapeutic potential and application range. Gazivoda Kraljević et al. (2011) explored the methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. This study contributes to the development of tracer molecules for non-invasive imaging of gene expression, showcasing the compound's versatility beyond its conventional use in chemotherapy (Gazivoda Kraljević et al., 2011).

Biological Activity and Antitumor Agents

The biological activity and potential as antitumor agents of tegafur derivatives have been a significant focus of research. Stokes et al. (2002) investigated the hydroxyl derivatives of Ftorafur (FT), a related compound, highlighting its significant antitumor activity with less toxicity compared to 5-FU. These derivatives are metabolized in animals and humans, suggesting a similar spectrum of chemotherapeutic activity with reduced side effects (Stokes et al., 2002).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, reactivity, and potential applications. It could also be interesting to investigate its interactions with various biological targets .

properties

IUPAC Name

5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKNJVUHOIMIIZ-FSDSQADBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858958
Record name 1-(2-Deoxy-beta-D-threo-pentofuranosyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

955-24-8
Record name 1-(2-Deoxy-beta-D-threo-pentofuranosyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
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5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
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5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
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5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
Reactant of Route 5
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
Reactant of Route 6
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione

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